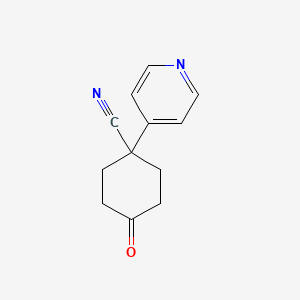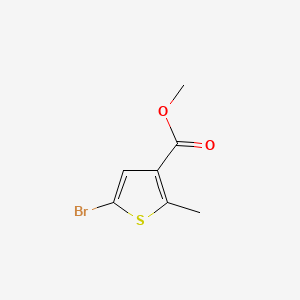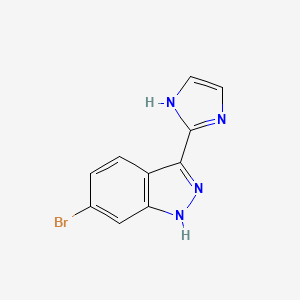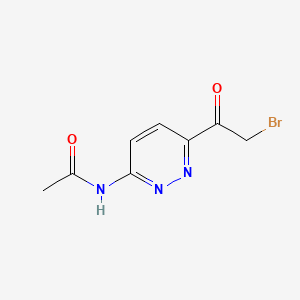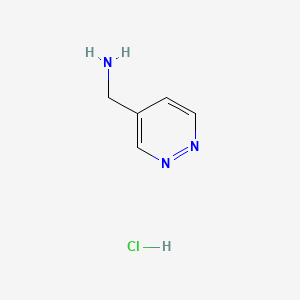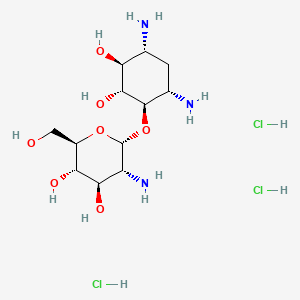![molecular formula C19H25N3O5S B581048 3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole CAS No. 1272756-23-6](/img/structure/B581048.png)
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole is a research chemical with the CAS Number: 1272756-23-6 . It has a molecular weight of 407.49 and its IUPAC name is tert-butyl 4-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C19H25N3O5S . The InChI code is 1S/C19H25N3O5S/c1-19(2,3)26-18(23)22-11-9-14(10-12-22)17-20-16(21-27-17)13-5-7-15(8-6-13)28(4,24)25/h5-8,14H,9-12H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a LogP value of 4.27330, indicating its lipophilicity . It has a topological polar surface area of 111, suggesting its polar nature .Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole, a five-membered aromatic ring, is found in various synthetic molecules due to its unique structure, facilitating effective binding with different enzymes and receptors. This characteristic enables derivatives to exhibit a wide range of bioactivities. Recent research has focused on developing 1,3,4-oxadiazole-based compounds for treating diverse ailments, showcasing significant therapeutic potential. These compounds have been recognized for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This comprehensive exploration underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, offering new avenues for creating active and less toxic medicinal agents (Verma et al., 2019).
Advancements in Synthesis and Pharmacology
Oxadiazole derivatives, particularly those with 1,3,4- and 1,2,4-oxadiazole structures, have gained attention for their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. Oxadiazoles have been shown to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The synthesis and pharmacological research on these compounds are pivotal in the fields of organic synthesis, medicinal chemistry, and pharmacology, providing a foundation for the development of new therapeutic agents (Wang et al., 2022).
Heterocyclic Compounds with Diverse Biological Activities
The 1,3,4-oxadiazole nucleus plays a crucial role in the development of novel drug candidates, exhibiting a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. Such versatility in biological activity makes 1,3,4-oxadiazole derivatives prime targets for synthesizing new compounds with varied biological effects, potentially leading to safer and more effective treatments for various diseases (Bala, Kamboj, & Kumar, 2010).
Significance in New Drug Development
1,3,4-Oxadiazole containing compounds have been recognized for their wide range of pharmacological properties and applications beyond medicinal chemistry, including polymers, luminescent materials, and corrosion inhibitors. Their bioisosteric nature to carboxylic acids, carboxamides, and esters further accentuates their utility in designing new medicinal agents with improved efficacy and reduced toxicity. This highlights the 1,3,4-oxadiazole core as a structurally significant subunit in the ongoing search for new drug candidates across various disease states (Rana, Salahuddin, & Sahu, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-19(2,3)26-18(23)22-11-9-14(10-12-22)17-20-16(21-27-17)13-5-7-15(8-6-13)28(4,24)25/h5-8,14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKZMUNOECGKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109090 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole | |
CAS RN |
1272756-23-6 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




